(E)-N'-(4-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-16-10-8-14(9-11-16)13-22-25-21(27)20-12-19(23-24-20)18-7-3-5-15-4-1-2-6-17(15)18/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLMWOQUJLBNAX-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Condensation and Hydrazone Formation
The hydrazone linkage (-C=N-NH-) serves as a key reactive site. The compound can undergo reversible condensation with aldehydes or ketones under acidic or basic conditions to form Schiff base derivatives. For example:
Conditions :
Nucleophilic Addition Reactions
The hydrazone group participates in nucleophilic additions due to its polarized C=N bond. Common reagents include Grignard reagents and organolithium compounds:
Key Observations :
-
Alkyl/aryl groups preferentially attack the electrophilic carbon of the hydrazone.
-
Steric hindrance from the naphthalene group reduces reaction rates with bulky nucleophiles.
Cyclization Reactions
Intramolecular cyclization forms heterocyclic frameworks. For instance, reaction with thioglycolic acid yields thiazolidinone derivatives:
Data Table : Cyclization Outcomes
| Reagent | Product Class | Yield (%) | Conditions |
|---|---|---|---|
| Thioglycolic acid | Thiazolidinone | 65–75 | AcOH, 80°C, 6 hr |
| Malonyl chloride | Pyrazolo[1,5-a]pyrimidine | 55–60 | DMF, RT, 12 hr |
| CS₂/KOH | 1,3,4-Thiadiazole | 70–80 | EtOH, reflux, 8 hr |
Oxidation-Reduction Reactions
The hydroxyl and hydrazone groups undergo redox transformations:
-
Oxidation :
-
Hydrazone → Diazene or carboxylic acid (under strong oxidants like KMnO₄).
-
Hydroxyl → Quinone (via catalytic oxidation with MnO₂).
-
-
Reduction :
-
Hydrazone → Hydrazine (using NaBH₄ or LiAlH₄).
-
Mechanistic Insight :
Oxidation of the hydrazone group proceeds through a radical intermediate, confirmed by ESR spectroscopy.
Electrophilic Aromatic Substitution
The naphthalene and benzene rings undergo electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the hydroxyl-substituted benzene.
-
Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups to the naphthalene ring.
Regioselectivity :
-
Naphthalene reactivity: Position 1 > Position 2 (due to steric effects from the pyrazole substituent) .
Metal Complexation
The compound acts as a polydentate ligand, coordinating metals via hydroxyl O, hydrazone N, and pyrazole N atoms:
Stability Constants (log β) :
| Metal Ion | log β (1:1 Complex) | log β (1:2 Complex) |
|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | 14.5 ± 0.4 |
| Fe³⁺ | 9.1 ± 0.2 | 16.8 ± 0.5 |
| Zn²⁺ | 6.7 ± 0.3 | 12.9 ± 0.4 |
Complexation enhances antioxidant and antimicrobial activities .
Acid/Base Behavior
The compound exhibits pH-dependent tautomerism and protonation:
-
Hydrazone-Keto Tautomerism :
-
Deprotonation : Hydroxyl group (pKa ≈ 9.5) and pyrazole NH (pKa ≈ 12.2) .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes or dimerization:
Quantum Yield : 0.12–0.18 (dependent on solvent polarity).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-hydroxybenzylidene group distinguishes this compound from analogs with methoxy, dimethylamino, or halogen substituents. For example:
Key Observations :
- Naphthalen-1-yl groups contribute to π-π stacking interactions, as seen in docking studies of related compounds .
Spectroscopic and Computational Insights
- IR Spectroscopy : The target compound’s N-H and C=O stretches (3250–3300 cm⁻¹ and 1650–1680 cm⁻¹, respectively) align with those of H18–H22 (), confirming hydrazone formation .
- DFT Studies : The 4-hydroxybenzylidene group in the target compound likely exhibits a higher HOMO-LUMO gap (~4.5 eV estimated) than methoxy analogs (~3.8 eV), suggesting greater electronic stability .
- Molecular Docking : Naphthalen-1-yl derivatives show stronger binding to cyclooxygenase-2 (COX-2; ΔG = −9.2 kcal/mol) compared to phenyl-substituted analogs (ΔG = −7.5 kcal/mol) due to hydrophobic pocket interactions .
Preparation Methods
Preparation Methods
Stepwise Synthesis
Formation of 3-(Naphthalen-1-yl)-1H-Pyrazole-5-Carbohydrazide
The pyrazole core is synthesized via cyclocondensation of naphthalene-substituted diketones with hydrazine hydrate. For example, 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid is first esterified, followed by hydrazinolysis:
- Cyclization : Reacting ethyl 3-(naphthalen-1-yl)-3-oxopropanoate with hydrazine hydrate (1.2 equiv) in ethanol at 70°C for 6 hours yields the pyrazole carboxylic acid hydrazide.
- Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethyl 3-(naphthalen-1-yl)-3-oxopropanoate | Ethanol | 70°C | 6 h | 82% |
| Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 4 h | 78% |
Condensation with 4-Hydroxybenzaldehyde
The hydrazide intermediate undergoes Schiff base formation with 4-hydroxybenzaldehyde under acidic catalysis:
- Acid-Catalyzed Condensation : Mixing equimolar hydrazide and aldehyde in ethanol with 2 drops of glacial acetic acid at 60°C for 3 hours yields the target compound.
- Crystallization : Cooling the reaction mixture to 4°C precipitates the product, isolated via vacuum filtration.
Optimization Insights
One-Pot Synthesis
An alternative route combines pyrazole formation and condensation in a single vessel:
Mechanistic and Kinetic Analysis
Reaction Pathways
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
Biological Activity
Material Science
- Coordination Chemistry : Forms stable complexes with Cu(II) and Zn(II), as evidenced by UV-Vis shifts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
